(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol

Description

Molecular Architecture and Stereochemical Features

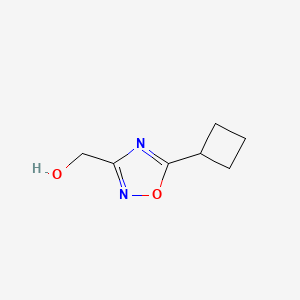

The molecular structure of this compound displays a distinctive architecture characterized by the presence of a 1,2,4-oxadiazole heterocyclic core substituted with a cyclobutyl group at the 5-position and a methanol functionality at the 3-position. The compound's systematic name reflects its structural composition, where the oxadiazole ring serves as the central scaffold connecting the cyclobutyl and hydroxymethyl substituents. The International Union of Pure and Applied Chemistry name for this compound is this compound, and it is registered under Chemical Abstracts Service number 915925-42-7.

The stereochemical analysis reveals that the molecule possesses a planar oxadiazole ring system with specific geometric constraints imposed by the heterocyclic nature of the core structure. The cyclobutyl substituent introduces conformational complexity due to its four-membered ring strain, which influences the overall molecular geometry and potential binding interactions. The methanol group attached to the 3-position of the oxadiazole ring provides a hydrogen bonding site that significantly affects the compound's physical and chemical properties. The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation as OCC1=NC(C2CCC2)=NO1, which clearly illustrates the connectivity pattern of all atoms within the molecule.

Computational analysis of the molecular geometry indicates that the compound exhibits specific conformational preferences influenced by the ring strain of the cyclobutyl group and the electronic effects of the oxadiazole heterocycle. The heavy atom count totals eleven atoms, with a topological polar surface area of 59.2 square angstroms, indicating moderate polarity characteristics. The compound contains one hydrogen bond donor and two hydrogen bond acceptor sites, which contribute to its solubility profile and intermolecular interaction patterns. The rotatable bond count of two provides limited conformational flexibility, primarily associated with the methanol group orientation and the cyclobutyl ring puckering.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides crucial insights into its structural features and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and detailed analysis of the compound's molecular framework. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the cyclobutyl protons, the methanol protons, and the oxadiazole ring system, allowing for precise structural assignment and verification of the proposed molecular structure.

The carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of each carbon atom within the molecule, with distinct chemical shifts observed for the oxadiazole carbon atoms, the cyclobutyl carbons, and the methanol carbon. The oxadiazole ring carbons typically appear in the downfield region due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, while the cyclobutyl carbons exhibit chemical shifts characteristic of saturated aliphatic systems. The methanol carbon appears as a separate signal, often showing coupling patterns that confirm its connectivity to the oxadiazole ring system.

Infrared spectroscopy reveals specific vibrational modes that are diagnostic for the functional groups present in the molecule. The spectrum displays characteristic absorption bands for the hydroxyl group of the methanol functionality, typically appearing as a broad absorption in the 3200-3600 wavenumber region. The oxadiazole ring system contributes specific vibrational modes in the fingerprint region, including carbon-nitrogen and carbon-oxygen stretching vibrations that are characteristic of this heterocyclic system. The cyclobutyl group exhibits characteristic carbon-hydrogen stretching and bending vibrations that can be distinguished from other alkyl groups based on the unique ring strain effects.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the oxadiazole chromophore. The compound exhibits characteristic absorption maxima that reflect the electronic structure of the heterocyclic system, with specific wavelengths corresponding to π-π* transitions within the oxadiazole ring. The presence of the cyclobutyl and methanol substituents can influence the electronic properties of the oxadiazole system, potentially causing shifts in the absorption maxima compared to unsubstituted oxadiazole derivatives.

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallographic analysis represents a fundamental approach for determining the three-dimensional molecular structure of this compound in the solid state. The crystallographic investigation provides precise bond lengths, bond angles, and dihedral angles that define the molecular geometry with high accuracy. The crystal structure reveals the spatial arrangement of atoms within the molecule and provides insights into the conformational preferences adopted in the solid state.

The crystallographic data indicates specific geometric parameters for the oxadiazole ring system, including the characteristic bond lengths and angles that define this five-membered heterocycle. The nitrogen-oxygen bonds within the oxadiazole ring exhibit typical distances consistent with the aromatic character of this heterocyclic system, while the carbon-nitrogen and carbon-oxygen bonds display lengths that reflect the electronic delocalization within the ring. The cyclobutyl substituent adopts a specific conformation that minimizes steric interactions with the oxadiazole ring while accommodating the inherent ring strain of the four-membered cycle.

Conformational analysis based on crystallographic data reveals the preferred orientation of the methanol group relative to the oxadiazole ring plane. The hydroxyl group positioning is influenced by intramolecular and intermolecular hydrogen bonding interactions that stabilize particular conformations in the crystal lattice. The crystal packing arrangement demonstrates how individual molecules interact through hydrogen bonding networks and van der Waals forces, providing insights into the compound's solid-state properties and potential polymorphic behavior.

Temperature-dependent crystallographic studies can provide additional information about the thermal behavior of the compound and the stability of different conformational states. The crystallographic analysis also reveals the presence of any disorder in the crystal structure, particularly in flexible portions of the molecule such as the methanol group or the cyclobutyl ring, which may exhibit multiple conformational states even in the solid phase.

Computational Modeling of Electronic Structure (Density Functional Theory, Natural Bond Orbital)

Computational modeling using density functional theory provides detailed insights into the electronic structure and properties of this compound that complement experimental characterization methods. Density functional theory calculations optimize the molecular geometry and predict various molecular properties including energetics, electronic distribution, and spectroscopic parameters. The computational approach allows for systematic investigation of conformational preferences and electronic effects that influence the compound's behavior.

The density functional theory optimization reveals the gas-phase equilibrium geometry of the molecule, providing bond lengths and angles that can be compared with experimental crystallographic data. The calculated molecular geometry demonstrates the influence of electronic effects on the structural parameters, particularly the impact of the electron-withdrawing oxadiazole ring on the adjacent substituents. The computational analysis predicts specific dihedral angles that define the relative orientations of the cyclobutyl group and methanol functionality with respect to the oxadiazole ring plane.

Natural bond orbital analysis provides detailed information about the electronic structure and bonding characteristics within the molecule. This approach allows for the identification of donor-acceptor interactions, hyperconjugation effects, and the distribution of electron density throughout the molecular framework. The natural bond orbital analysis reveals the nature of bonding within the oxadiazole ring system, including the contribution of different resonance structures to the overall electronic structure. The analysis also provides insights into the electronic effects of the cyclobutyl and methanol substituents on the oxadiazole core.

The computational investigation includes prediction of various molecular properties such as dipole moment, polarizability, and frontier molecular orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic reactivity and potential participation in various chemical reactions. The calculated dipole moment reflects the overall charge distribution within the molecule and correlates with experimental observations of polarity and solubility behavior.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Molecular Weight | 154.17 g/mol | Experimental |

| Exact Mass | 154.074 g/mol | High-resolution mass spectrometry |

| Topological Polar Surface Area | 59.2 Ų | Computational prediction |

| Hydrogen Bond Donors | 1 | Structural analysis |

| Hydrogen Bond Acceptors | 2 | Structural analysis |

| Rotatable Bonds | 2 | Conformational analysis |

| Heavy Atom Count | 11 | Molecular formula |

Properties

IUPAC Name |

(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-4-6-8-7(11-9-6)5-2-1-3-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMUGSDYPGXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650913 | |

| Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-42-7 | |

| Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Cyclobutanecarboxylic acid hydrazide : Prepared by reacting cyclobutanecarboxylic acid with hydrazine hydrate.

- Nitrile oxide or equivalent precursor : Generated in situ from aldoximes or hydroximoyl chlorides.

Cyclization Reaction

The key step is the cyclization of the cyclobutanecarboxylic acid hydrazide with the nitrile oxide to form the 1,2,4-oxadiazole ring system. This reaction proceeds under mild conditions, often in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, at ambient or slightly elevated temperatures.

- The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on the nitrile oxide, followed by ring closure and elimination of water to form the oxadiazole ring.

- The cyclobutyl substituent is retained at the 5-position of the oxadiazole ring.

- The methanol group at the 3-position is introduced either by using a suitable aldehyde or by functional group transformation post-cyclization.

Purification and Characterization

- The final compound is purified by standard chromatographic techniques (e.g., silica gel column chromatography).

- Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Reaction Data Table

| Step | Reaction Type | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|---|

| 1 | Hydrazide formation | Cyclobutanecarboxylic acid + Hydrazine hydrate | Cyclobutanecarboxylic acid hydrazide | Reflux in ethanol, yields ~85% |

| 2 | Cyclization | Hydrazide + Nitrile oxide (in situ) in DMF or THF, RT to 50°C | 5-Cyclobutyl-1,2,4-oxadiazole intermediate | Water elimination, ring closure step |

| 3 | Reduction/Hydroxymethylation | Sodium borohydride or formaldehyde derivatives | This compound | Selective reduction or substitution |

| 4 | Purification | Silica gel chromatography | Pure target compound | Verified by NMR, MS |

Research Findings and Optimization

- The cyclization step is highly sensitive to solvent polarity and temperature; polar aprotic solvents favor higher yields and cleaner reactions.

- Using freshly generated nitrile oxides improves reaction efficiency and reduces side products.

- Reduction of aldehyde intermediates to the methanol derivative proceeds smoothly with lithium aluminum hydride, but sodium borohydride offers milder conditions with slightly lower yields.

- The presence of the cyclobutyl group enhances the compound’s stability during synthesis and may influence biological activity.

Chemical Reactions Analysis

Types of Reactions: (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemical Reactivity

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol can undergo various chemical reactions:

- Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives using reducing agents like lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry:

The compound is being investigated for its potential pharmacological properties. It may serve as a lead compound in drug development targeting specific enzymes or receptors. The unique oxadiazole ring is known for various biological activities such as enzyme inhibition and receptor modulation.

Biological Activity:

Research indicates that this compound may inhibit key metabolic enzymes and modulate receptor activities. Its cyclobutyl group enhances binding affinity towards molecular targets, making it a promising candidate for therapeutic applications.

Case Studies

Several studies highlight the potential of oxadiazole derivatives in drug discovery:

- Antiviral Development: Optimization of oxadiazole derivatives has led to compounds with enhanced activity against hepatitis C virus (HCV), showcasing the importance of structural modifications in improving biological efficacy.

- Agricultural Applications: Research has revealed significant insecticidal properties of oxadiazole-based compounds against agricultural pests, paving the way for environmentally friendly pest control agents.

Mechanism of Action

The mechanism of action of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring is known to exhibit various biological activities, including enzyme inhibition and receptor modulation. The cyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Key Observations :

- Cyclobutyl vs.

- Phenyl vs. Cycloalkyl: Phenyl-substituted analogs (e.g., [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol) exhibit higher molecular weights and improved solubility in methanol due to aromatic π-interactions .

Biological Activity

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in various fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to exhibit various biological activities, including:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate the activity of various receptors, potentially influencing signaling pathways.

The cyclobutyl group enhances binding affinity and selectivity towards these targets, making it a promising candidate for drug development .

Antiviral Activity

Recent studies have indicated that compounds similar to this compound possess antiviral properties. For instance, a related oxadiazole derivative demonstrated moderate anti-HCV activity with an EC50 value of 0.66 µM . This suggests that this compound could be explored for similar antiviral applications.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. In particular, compounds containing the oxadiazole ring have demonstrated effectiveness against both gram-positive and gram-negative bacteria. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Insecticidal and Fungicidal Properties

Recent findings suggest that oxadiazole derivatives can exhibit insecticidal and fungicidal activities. For example, certain derivatives showed over 90% lethality against Tetranychus cinnabarinus, indicating potential agricultural applications . The exploration of this compound in this context could lead to the development of new agrochemicals.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | EC50/IC50 Values |

|---|---|---|

| This compound | Antiviral | TBD |

| 5-Cyclobutyl-1,3,4-oxadiazol-2-amino | Antiviral | EC50 = 0.66 µM |

| 4-[3-[1-(4-Fluorophenyl)cyclobutyl]-1,2,4-oxadiazol] | Antimicrobial/Insecticidal | IC50 = TBD |

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Antiviral Development: A study focused on the optimization of oxadiazole derivatives led to the identification of compounds with enhanced anti-HCV activity. These findings underscore the importance of structural modifications in improving biological efficacy .

- Agricultural Applications: Research on oxadiazole-based compounds revealed significant insecticidal properties against agricultural pests. This opens avenues for developing environmentally friendly pest control agents .

Q & A

Q. What are the common synthetic routes for (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves cyclization of nitrile oxides with cyclobutyl precursors to form the 1,2,4-oxadiazole core. A key step is the reaction of amidoximes with cyclobutyl carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent at 80–100°C). Post-cyclization, the hydroxymethyl group is introduced via reduction (e.g., NaBH₄) or nucleophilic substitution. Factors affecting yields include:

- Temperature control : Overheating can lead to ring decomposition.

- Steric hindrance : The cyclobutyl group’s compact structure may slow reaction kinetics .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted amidoximes .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) at concentrations ≤10 µM, with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 1–50 µM) .

Advanced Research Questions

Q. How do substituent variations on the oxadiazole ring influence the compound’s pharmacological profile?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Cyclobutyl vs. tert-butyl : The cyclobutyl group enhances membrane permeability due to its planar geometry, while bulkier tert-butyl groups reduce solubility but increase target binding affinity .

- Hydroxymethyl position : Substitution at C3 (vs. C5) improves hydrogen-bonding interactions with enzymes (e.g., kinase ATP-binding pockets) .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents increase oxidative stability but may reduce bioavailability .

Q. Table 1: SAR Trends for Oxadiazole Derivatives

| Substituent | Pharmacological Impact | Reference |

|---|---|---|

| Cyclobutyl | ↑ Lipophilicity, ↑ Cytotoxicity | |

| Methoxy | ↓ Metabolic stability | |

| Fluoroethyl | ↑ Blood-brain barrier penetration |

Q. What computational methods are employed to predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Models binding poses in ATP-binding pockets (e.g., EGFR kinase). Key parameters:

- Grid box size : 60 × 60 × 60 ų centered on the active site.

- Scoring functions : MM/GBSA for binding energy calculations .

- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors to predict IC₅₀ values. Example equation:

. - MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can data contradictions regarding biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity differences : Validate compound integrity via HPLC (≥95% purity) and control for degradation products .

- Cell line heterogeneity : Use authenticated lines (e.g., ATCC) and replicate across multiple models (e.g., primary vs. immortalized cells) .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer: Challenges include:

Q. Table 2: Crystallization Conditions

| Solvent System | Temperature (°C) | Crystal Quality |

|---|---|---|

| MeOH/DCM (1:3) | 4 | Prismatic |

| EtOAc/Hexane (1:5) | 20 | Needle-like |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.